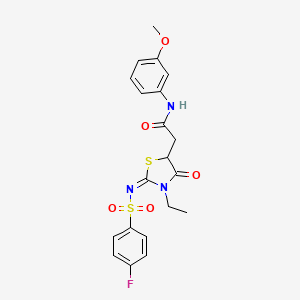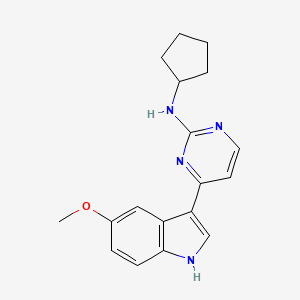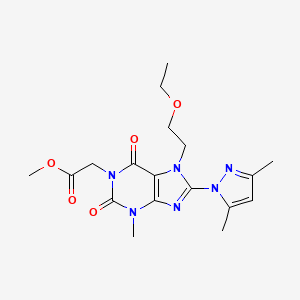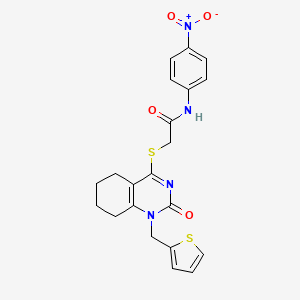
(E)-2-(3-ethyl-2-(((4-fluorophenyl)sulfonyl)imino)-4-oxothiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(3-ethyl-2-(((4-fluorophenyl)sulfonyl)imino)-4-oxothiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H20FN3O5S2 and its molecular weight is 465.51. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(3-ethyl-2-(((4-fluorophenyl)sulfonyl)imino)-4-oxothiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(3-ethyl-2-(((4-fluorophenyl)sulfonyl)imino)-4-oxothiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
Research has demonstrated the synthesis of novel acetamide derivatives with significant anti-inflammatory activity. For instance, a study by Sunder and Maleraju (2013) explored the anti-inflammatory properties of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives, indicating the therapeutic potential of such compounds in inflammation-related disorders (Sunder & Maleraju, 2013).
Anticancer Activity
A variety of sulfonamide derivatives, including those with thiazolidinone cores, have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. Ghorab et al. (2015) reported on compounds exhibiting significant cytotoxicity, highlighting the potential of these derivatives in cancer treatment (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).
Antipsychotic Agents
Compounds featuring thiazolidinone and fluorophenyl groups have been explored for their antipsychotic-like profiles in behavioral animal tests, offering insights into new therapeutic options for psychiatric disorders without the dopamine receptor interaction typical of clinically available antipsychotic agents (Wise et al., 1987).
Crystal Structure Analysis
Studies involving crystal structures of related compounds, such as (oxothiazolidin-2-ylidene)acetamides, provide foundational knowledge for understanding the molecular interactions and stability of potential pharmaceutical agents. Galushchinskiy, Slepukhin, and Obydennov (2017) described the crystal structures of two related compounds, offering insights into their chemical behavior and interactions (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Analytical and Environmental Applications
The synthesis and characterization of fluorine-substituted thiazolidinone derivatives have been explored for their voltammetric and analytical applications, indicating the versatility of such compounds beyond pharmaceutical uses. Makki et al. (2016) discussed the preparation of spiroidalthiazolidin-4-one derivatives of sulfa drugs and their potential in environmental analysis (Makki, Alfooty, Abdel-Rahman, & El-Shahawi, 2016).
Eigenschaften
IUPAC Name |
2-[(2E)-3-ethyl-2-(4-fluorophenyl)sulfonylimino-4-oxo-1,3-thiazolidin-5-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O5S2/c1-3-24-19(26)17(12-18(25)22-14-5-4-6-15(11-14)29-2)30-20(24)23-31(27,28)16-9-7-13(21)8-10-16/h4-11,17H,3,12H2,1-2H3,(H,22,25)/b23-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMPXRVWYKHLIK-BSYVCWPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(SC1=NS(=O)(=O)C2=CC=C(C=C2)F)CC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)C(S/C1=N/S(=O)(=O)C2=CC=C(C=C2)F)CC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-formylphenoxy)-N-[3-(N-methylanilino)propyl]acetamide](/img/structure/B2717910.png)
![4-(benzylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2717912.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2717917.png)



![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylmethanesulfonohydrazide](/img/structure/B2717921.png)

![Methyl 1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B2717925.png)
![Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2717926.png)
![[(Z)-1-(furan-2-yl)ethylideneamino] N-methylcarbamate](/img/structure/B2717927.png)

![1-(2-Methylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2717932.png)